molecular formula C13H17ClN2O B14691159 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine CAS No. 33235-84-6

3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine

Cat. No.: B14691159
CAS No.: 33235-84-6
M. Wt: 252.74 g/mol
InChI Key: VWBNFHRDDOEDJI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-chloro-alpha-ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with 4-chloro-alpha-ethoxybenzyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, interference with DNA synthesis, or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

33235-84-6

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C13H17ClN2O/c1-2-17-12(13-15-8-3-9-16-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)

InChI Key

VWBNFHRDDOEDJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)Cl)C2=NCCCN2

Origin of Product

United States

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